

# The Discovery and Pharmacological History of Levoamphetamine: A Technical Guide

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## Compound of Interest

Compound Name: (-)-2-Phenylpropylamine

Cat. No.: B096721

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## Introduction

Levoamphetamine, the levorotatory stereoisomer of the amphetamine molecule, has a rich and complex history intertwined with the development of synthetic stimulants. While often overshadowed by its more potent dextrorotatory counterpart, dextroamphetamine, levoamphetamine possesses a unique pharmacological profile that has led to its investigation and use in various medical contexts. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of levoamphetamine for researchers, scientists, and drug development professionals.

## Discovery and Early History

The story of levoamphetamine begins with the synthesis of its parent compound, racemic amphetamine.

- 1887: The Romanian chemist Lazăr Edeleanu, at the University of Berlin, is credited with the first synthesis of phenylisopropylamine, the chemical that would later be known as amphetamine. However, its pharmacological properties were not investigated at the time.
- 1927: Gordon Alles, an American chemist, independently re-synthesized amphetamine while searching for a synthetic substitute for ephedrine.
- 1929: In a now-famous act of self-experimentation, Gordon Alles documented the physiological and psychological effects of amphetamine after injecting himself with 50 mg of

the substance. His detailed notes marked the first systematic study of amphetamine's effects in a human subject.

- 1932: The first patent for amphetamine was filed.
- 1935: Racemic amphetamine was introduced commercially in the United States as an over-the-counter inhaler under the brand name Benzedrine for the treatment of nasal congestion.
- 1937: The dextrorotatory isomer, dextroamphetamine, was found to be the more potent of the two enantiomers and was marketed as Dexedrine.
- 1970s: Levoamphetamine was individually marketed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) under the brand name Cydril.

## Stereospecific Synthesis and Resolution

The separation of racemic amphetamine into its constituent enantiomers was a critical step in understanding their distinct pharmacological properties. The primary historical method for this resolution is fractional crystallization of diastereomeric salts.

## Experimental Protocols

Protocol 2.1: Resolution of Racemic Amphetamine using Tartaric Acid (Adapted from historical methods)

This protocol describes the classical method for separating d- and l-amphetamine using the chiral resolving agent, tartaric acid. To isolate levoamphetamine, l-tartaric acid would be used.

- **Salt Formation:** A solution of racemic amphetamine freebase is reacted with an equimolar amount of l-tartaric acid in a suitable solvent, typically a lower alcohol like methanol or ethanol. This reaction forms a mixture of two diastereomeric salts: d-amphetamine-l-tartrate and l-amphetamine-l-tartrate.
- **Fractional Crystallization:** The diastereomeric salts exhibit different solubilities in the chosen solvent. The solution is carefully concentrated and/or cooled to induce crystallization. Due to its lower solubility, the l-amphetamine-l-tartrate salt will preferentially crystallize out of the solution.

- **Isolation and Purification:** The crystallized l-amphetamine-l-tartrate is isolated by filtration. The crystals are then washed with a small amount of cold solvent to remove impurities. The process of recrystallization from the same solvent can be repeated to improve the optical purity of the isolated salt.
- **Liberation of the Freebase:** The purified l-amphetamine-l-tartrate salt is dissolved in water, and a strong base, such as sodium hydroxide, is added to neutralize the tartaric acid and liberate the levoamphetamine freebase.
- **Extraction and Final Purification:** The levoamphetamine freebase, which is an oil, is then extracted from the aqueous solution using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by evaporation to yield the purified levoamphetamine.

## Pharmacological Profile: A Comparative Analysis

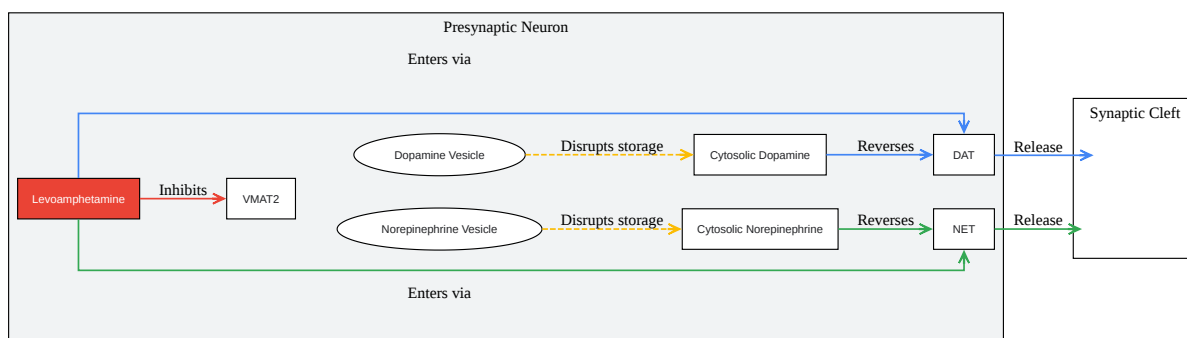
The primary mechanism of action for both levoamphetamine and dextroamphetamine is the release of the monoamine neurotransmitters norepinephrine and dopamine from presynaptic nerve terminals. However, the two isomers exhibit different potencies and selectivities for these neurotransmitter systems.

### Quantitative Data

Parameter	Levoamphetamine	Dextroamphetamine	Reference
Dopamine Release Potency	Weaker	3 to 4 times more potent than levoamphetamine	
Norepinephrine Release Potency	Strong	Approximately equipotent to levoamphetamine	
Primary Clinical Effects	Peripheral sympathomimetic effects, some central stimulant effects	Potent central stimulant effects, euphoria	

## Signaling Pathways

Levoamphetamine, like dextroamphetamine, acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). Upon entering the presynaptic neuron, it disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of these neurotransmitters. This, in turn, causes the reversal of DAT and NET, resulting in the non-vesicular release of dopamine and norepinephrine into the synaptic cleft.



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Caption: Levoamphetamine's mechanism of action in a presynaptic neuron.

## Experimental Protocols

### Protocol 3.1: In Vivo Microdialysis for Measurement of Neurotransmitter Release

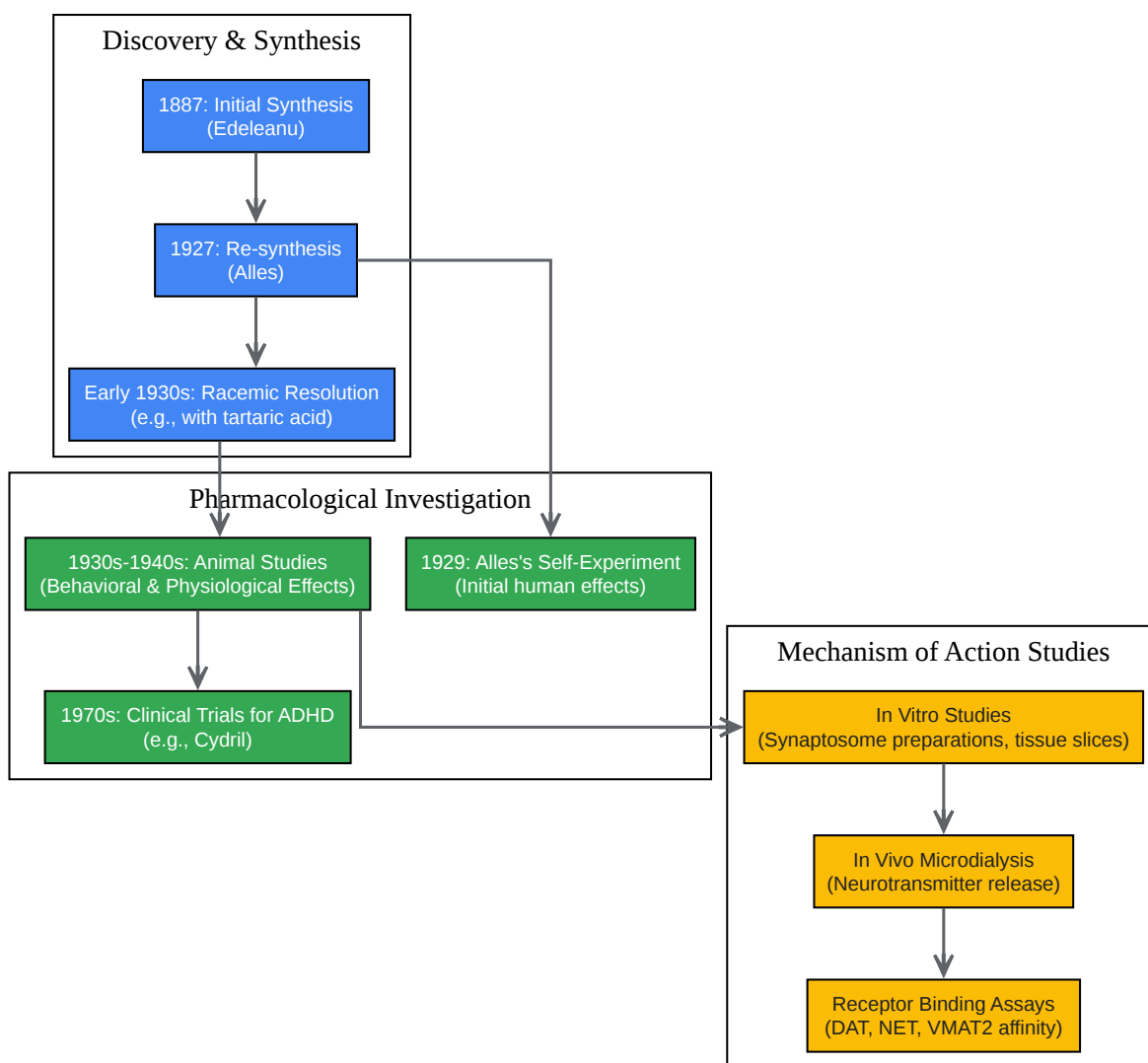
This protocol outlines a general method for assessing the effects of levoamphetamine on extracellular dopamine and norepinephrine levels in the brain of a conscious, freely moving

animal (e.g., a rat).

- **Surgical Implantation of Microdialysis Probe:** A guide cannula is stereotactically implanted into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of an anesthetized rat. The cannula is secured to the skull with dental cement. The animal is allowed to recover from surgery for several days.
- **Microdialysis Experiment:** On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2  $\mu\text{L}/\text{min}$ ).
- **Baseline Collection:** Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and norepinephrine concentrations.
- **Drug Administration:** Levoamphetamine (or a vehicle control) is administered to the animal, typically via intraperitoneal (i.p.) injection.
- **Post-Drug Collection:** Dialysate collection continues for a set period after drug administration to monitor the changes in neurotransmitter levels.
- **Sample Analysis:** The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or a similar sensitive analytical technique to quantify the concentrations of dopamine and norepinephrine.
- **Data Analysis:** The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of levoamphetamine on neurotransmitter release.

## Historical Experimental Workflows

The elucidation of levoamphetamine's pharmacological profile has been the result of decades of research employing a variety of experimental techniques.



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Caption: A simplified workflow of the historical investigation of levoamphetamine.

Conclusion

From its initial synthesis as part of a racemic mixture to its eventual isolation and characterization, levoamphetamine has been a subject of scientific inquiry for nearly a century. While its central stimulant effects are less pronounced than those of dextroamphetamine, its significant impact on the norepinephrine system gives it a distinct pharmacological profile. A thorough understanding of its history, synthesis, and mechanism of action is crucial for researchers and clinicians working with amphetamine-based therapeutics and for the continued development of novel central nervous system stimulants.

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